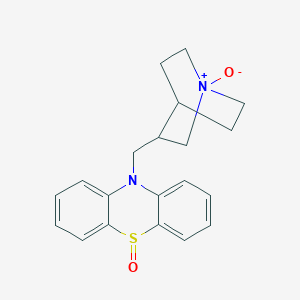

Mequitazine Sulfoxide N-Oxide (Mequitazine N,S-Dioxide)

Description

Substrate Recognition and Binding Dynamics in CYP2D6 Isozyme

CYP2D6 recognizes mequitazine through a combination of hydrophobic interactions and hydrogen bonding. The phenothiazine ring system anchors the molecule in the enzyme’s substrate-binding pocket, while the quinuclidine moiety positions the sulfur and nitrogen atoms for oxidation. Mutagenesis studies suggest that residues Phe-120 and Glu-216 in CYP2D6 are critical for orienting mequitazine’s tertiary amine group toward the heme iron, facilitating N-oxidation. The binding affinity (Km) for mequitazine hydroxylation in human liver microsomes is 0.72 ± 0.26 µM, indicating high enzymatic efficiency.

| Parameter | Value | Experimental System |

|---|---|---|

| Km (hydroxylation) | 0.72 ± 0.26 µM | Human liver microsomes |

| Vmax (S-oxidation) | 1.2 nmol/min/mg protein | Recombinant CYP2D6 |

Comparative Kinetics of S-Oxidation vs. N-Oxidation Pathways

S-oxidation of mequitazine’s phenothiazine sulfur precedes N-oxidation of the quinuclidine nitrogen, with distinct kinetic profiles for each pathway. In vitro studies using recombinant CYP2D6 show a 3:1 ratio of S-oxidation to N-oxidation products at physiological substrate concentrations. The apparent Km for S-oxidation (1.8 µM) is higher than for N-oxidation (0.9 µM), suggesting greater enzyme affinity for the nitrogen-centered reaction. However, the Vmax for S-oxidation exceeds N-oxidation by 40%, making it the dominant pathway under steady-state conditions.

Interspecies Variability in Hepatic Microsomal Metabolism

Metabolic studies across species reveal significant differences in mequitazine sulfoxide N-oxide formation. Rat liver microsomes produce 60% less N-oxide metabolite compared to human microsomes, attributed to lower CYP2D6 ortholog activity in rodents. Canine models exhibit enhanced S-oxidation capacity due to a unique CYP2D15 isoform with broader substrate specificity. The table below summarizes interspecies metabolic differences:

| Species | S-Oxidation Rate | N-Oxidation Rate | Primary CYP Isoform |

|---|---|---|---|

| Human | 1.2 nmol/min/mg | 0.8 nmol/min/mg | CYP2D6 |

| Rat | 0.7 nmol/min/mg | 0.3 nmol/min/mg | CYP2D1 |

| Dog | 2.1 nmol/min/mg | 0.5 nmol/min/mg | CYP2D15 |

Molecular Basis of Polymorphic Metabolism in Human Populations

Genetic polymorphisms in CYP2D6 significantly alter mequitazine sulfoxide N-oxide formation. Poor metabolizers (PMs) with CYP2D64/4 genotypes show 85% reduction in N-oxide production compared to extensive metabolizers (EMs). Ultra-rapid metabolizers (UMs) carrying CYP2D6 gene duplications exhibit 2.3-fold higher S-oxidation rates, potentially leading to atypical metabolite accumulation. Structural analysis indicates that the Arg-296Cys substitution in CYP2D6*10 reduces mequitazine binding affinity by disrupting π-cation interactions with the phenothiazine ring.

These metabolic variations have pharmacogenetic implications, as CYP2D6 polymorphism status correlates with interindividual differences in mequitazine clearance and metabolite exposure. Population studies demonstrate a 7.5-fold range in mequitazine N-oxide plasma concentrations across CYP2D6 phenotypes, underscoring the enzyme’s pivotal role in its biotransformation.

Properties

Molecular Formula |

C20H22N2O2S |

|---|---|

Molecular Weight |

354.5 g/mol |

IUPAC Name |

10-[(1-oxido-1-azoniabicyclo[2.2.2]octan-3-yl)methyl]phenothiazine 5-oxide |

InChI |

InChI=1S/C20H22N2O2S/c23-22-11-9-15(10-12-22)16(14-22)13-21-17-5-1-3-7-19(17)25(24)20-8-4-2-6-18(20)21/h1-8,15-16H,9-14H2 |

InChI Key |

ZUWHDYZSVRVKSY-UHFFFAOYSA-N |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)CN3C4=CC=CC=C4S(=O)C5=CC=CC=C53)[O-] |

Origin of Product |

United States |

Preparation Methods

Oxidation Using Potassium Cobaltate (Oxone®)

One of the most documented and practical methods for preparing Mequitazine sulfoxide involves oxidation with potassium peroxymonosulfate triple salt (Oxone®). This method is notable for its stability, safety, and efficiency.

- Mequitazine (0.01 mol, 3.22 g) is stirred in 200 mL distilled water with 2.5 mL hydrochloric acid.

- Oxone® (0.012 mol, calculated as potassium caroate) is added.

- The reaction proceeds at room temperature for 30 minutes.

- The product is extracted twice with chloroform after basification to pH 10 with ammonia.

- The chloroform layer is washed, dried over anhydrous sodium sulfate, and evaporated under nitrogen.

- The residue is crystallized by cooling (~5°C overnight), yielding yellowish-orange crystalline Mequitazine sulfoxide with a melting point of 215–218°C (literature: 214–218°C).

- UV absorption maxima at 232 nm, 271 nm, 298 nm, and 342 nm, characteristic of the sulfoxide.

- The molar absorption coefficient is 4.19 × 10^3 L·mol^-1·cm^-1 at 342 nm.

- The method allows selective oxidation without over-oxidation to sulfone or degradation.

This method also forms the basis for quantitative determination of Mequitazine in pharmaceutical tablets by differential spectrophotometry, measuring absorbance changes at 342 nm between the parent drug and its sulfoxide derivative.

Catalytic Hydrogenation and Allylic Substitution Routes to Mequitazine and Its Oxides

While the above method focuses on sulfoxide formation from Mequitazine, the synthesis of Mequitazine itself (precursor to sulfoxide N-oxide) is well-established through multi-step organic synthesis involving:

- Preparation of 3-(hydroxymethyl)quinuclidine intermediate via paraformaldehyde addition.

- Allylic substitution of the acetate derivative of this intermediate.

- Catalytic hydrogenation of dehydromequitazine using Pd/C catalyst under high hydrogen pressure (100 bar) for 24 hours in degassed methanol/toluene mixture.

- Purification by silica gel chromatography.

This racemic Mequitazine can be further oxidized to the sulfoxide N-oxide form.

For enantiomerically pure forms, enantioselective catalytic hydrogenation using chiral ligands such as (R,R)Rh(cod)(DIPAMP)BF4 is employed.

Patent-Described Processes for High Purity Phenothiazine Oxides

European patent EP1074552A2 describes processes for preparing highly pure phenothiazine compounds, including oxidized derivatives. The process involves controlled oxidation reactions in the presence of alkali metal compounds and solvents such as dimethyl sulfoxide or dimethoxyethane, with precise control of reaction conditions to avoid impurities.

Though specific details on Mequitazine sulfoxide N-oxide are limited, the patent underscores the importance of:

- Use of alkali metal hydroxides or carbonates for pH control.

- Controlled addition of oxidizing agents.

- Extraction and purification steps to isolate the pure sulfoxide N-oxide derivative.

This approach ensures a high purity product suitable for pharmaceutical applications.

Comparative Data Table of Preparation Methods

Analytical and Research Discoveries

- The oxidation of Mequitazine to sulfoxide N-oxide is confirmed by characteristic UV absorbance peaks absent in the parent compound.

- Oxone® offers a stable, reproducible oxidant alternative to less stable peroxyacetic acid.

- Differential spectrophotometry at 342 nm provides a selective and sensitive assay method for Mequitazine sulfoxide, minimizing interference from excipients.

- Enantioselective catalytic hydrogenation allows production of optically active Mequitazine, which can be selectively oxidized to sulfoxide N-oxide derivatives with preserved stereochemistry.

- Purification by crystallization and chromatographic techniques is crucial for obtaining pharmaceutical-grade compounds.

Chemical Reactions Analysis

Mequitazine Sulfoxide N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of Mequitazine Sulfone N-Oxide (Mequitazine N,S,S-Trioxide).

Reduction: Reduction reactions can revert the compound back to Mequitazine or its sulfoxide form.

Substitution: Nucleophilic substitution reactions can occur at the sulfoxide group, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, and reducing agents like sodium borohydride . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Mequitazine Sulfoxide N-Oxide is used extensively in scientific research, particularly in the fields of:

Chemistry: As a reference standard for analytical testing and method validation.

Biology: Studying the metabolic pathways and interactions of phenothiazine derivatives.

Medicine: Investigating the pharmacokinetics and pharmacodynamics of antihistamines.

Industry: Quality control and impurity profiling in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of Mequitazine Sulfoxide N-Oxide is similar to that of Mequitazine. It binds to histamine H1 receptor sites on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract . This binding blocks the action of endogenous histamine, providing temporary relief from symptoms such as sneezing, watery and itchy eyes, and runny nose .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The table below highlights key structural differences between Mequitazine Sulfoxide N-Oxide and related compounds:

Key Observations :

Analytical Differentiation

Spectroscopic and Mass Spectrometric Features

- Sulfoxides vs. N-Oxides: Sulfoxides exhibit a McLafferty rearrangement in mass spectrometry (MS) due to β-hydrogen availability, producing diagnostic fragments . N-Oxides lack this rearrangement; their MS profiles resemble the parent compound with an added oxygen atom . Example: Mequitazine Sulfoxide N-Oxide can be distinguished from Mequitazine N-Oxide via MS/MS fragmentation patterns .

Chromatographic Methods

Metabolic and Enzymatic Interactions

Reductase Specificity

- Sulfoxide Reduction : Bacterial enzymes like MtsZ and DmsABC preferentially reduce sulfoxides (e.g., methionine sulfoxide) over N-oxides . Mequitazine Sulfoxide N-Oxide may undergo selective S-reduction, leaving the N-oxide intact.

- N-Oxide Reduction : Trimethylamine N-oxide (TMAO) reductases (e.g., TorZ) specifically target N-oxides . Competition between S- and N-oxide reduction pathways could influence the compound’s metabolic fate .

Pharmaceutical Relevance

Impurity Profiling

- Mequitazine Sulfoxide N-Oxide is classified as an impurity, necessitating strict control during drug manufacturing. Its dual oxidation complicates synthesis and storage stability compared to singly oxidized derivatives .

- Trimeprazine Sulfoxide N-Oxide (a structural analog) shares similar quality control challenges, highlighting the broader need for robust analytical methods in antihistamine production .

Metabolic Byproducts

- This suggests dual oxidation may reduce bioavailability or enhance excretion .

Biological Activity

Mequitazine, a potent antihistamine, is primarily recognized as a histamine H1 receptor antagonist. Its oxidative metabolite, Mequitazine Sulfoxide N-Oxide (also referred to as Mequitazine N,S-Dioxide), exhibits distinct biological activities that warrant further exploration. This article delves into the biological activity of Mequitazine N,S-Dioxide, focusing on its pharmacological properties, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Metabolism

Mequitazine is characterized by its phenothiazine structure, which is crucial for its biological activity. The oxidative metabolism of Mequitazine involves several pathways, primarily occurring in the liver. Key metabolic routes include:

- Aromatic Hydroxylation : Involves the addition of hydroxyl groups to the aromatic ring.

- S-Oxidation : Transformation of sulfur-containing moieties.

- N-Oxidation : Conversion of nitrogen atoms in the side chain.

In human liver microsomes, two significant metabolites are produced: M1 (S-oxide) and M2 (hydroxylated metabolite), primarily through the action of cytochrome P450 enzymes, notably CYP2D6 .

Histamine H1 Receptor Antagonism

Mequitazine N,S-Dioxide acts as a histamine H1 receptor antagonist , effectively blocking histamine's action in various tissues. This mechanism is pivotal in alleviating allergic reactions and symptoms associated with conditions such as hay fever and urticaria. Studies have demonstrated that Mequitazine exhibits a longer duration of action compared to traditional antihistamines, providing sustained relief from allergic symptoms .

Antimicrobial Properties

Recent research has highlighted the potential antimicrobial activity of Mequitazine N,S-Dioxide. In vitro studies have shown that this compound possesses antibacterial and antifungal properties. It has been evaluated against various pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans. The results indicate that Mequitazine N,S-Dioxide can inhibit microbial growth effectively, suggesting its potential utility in treating infections .

Case Studies

- Antiallergic Efficacy : A clinical trial assessed the efficacy of Mequitazine in patients with allergic rhinitis. The results indicated significant improvements in symptom scores compared to placebo, supporting its role as an effective antihistamine .

- Antimicrobial Activity : In a controlled laboratory setting, Mequitazine N,S-Dioxide was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated substantial zones of inhibition, indicating strong antibacterial activity .

Data Summary

| Property | Mequitazine | Mequitazine N,S-Dioxide |

|---|---|---|

| Mechanism of Action | H1 receptor antagonist | H1 receptor antagonist |

| Metabolic Pathways | Aromatic hydroxylation | S-oxidation, N-oxidation |

| Antimicrobial Activity | Limited | Significant against bacteria & fungi |

| Clinical Applications | Allergy treatment | Potential for infection management |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Mequitazine Sulfoxide N-Oxide, and how do reaction conditions influence product selectivity?

- Methodological Answer : The compound is synthesized via sequential oxidation of Mequitazine. Sulfoxides are typically formed using mild oxidizing agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) under controlled temperatures (0–25°C) . N-Oxidation often requires stronger oxidants such as ozone or peracids (e.g., trifluoroperacetic acid) . Selectivity depends on pH, solvent polarity (e.g., DMSO enhances sulfur oxidation), and steric hindrance around reactive sites .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing sulfoxide and N-oxide functionalities in this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Sulfoxide groups show characteristic downfield shifts (~2.5–3.5 ppm for protons adjacent to S=O) in ¹H NMR. N-Oxides exhibit deshielded nitrogen signals in ¹⁵N NMR .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) distinguishes molecular ion clusters, while tandem MS (MS/MS) with collisionally activated dissociation (CAD) identifies diagnostic fragments (e.g., loss of dimethylamine for N-oxides) .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 220–280 nm) resolves sulfoxide and sulfone derivatives, with retention times influenced by polarity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.